N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is systematically named according to IUPAC rules to reflect its structural features. The IUPAC name derives from its three primary components:

- A 4-methoxyphenyl group attached to the amide nitrogen.

- A hexanamide backbone (six-carbon chain terminating in a carboxamide group).

- A 1,2,3-benzotriazin-4(3H)-one heterocyclic system fused to the sixth carbon of the hexanamide chain.

The full IUPAC name is:

N-(4-Methoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide .

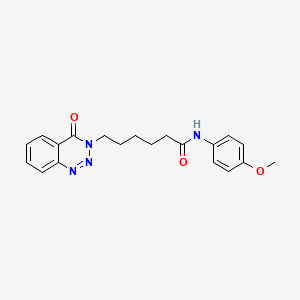

The structural depiction (Figure 1) highlights:

- A benzene ring fused to a triazinone moiety, forming the 1,2,3-benzotriazin-4(3H)-one core.

- A six-carbon aliphatic chain bridging the benzotriazinone and the 4-methoxyphenyl group.

- The methoxy substituent (-OCH₃) at the para position of the phenyl ring.

Key bonding patterns include:

- Amide linkage : Connects the hexanamide chain to the 4-methoxyphenyl group.

- Triazinone ring : Features two nitrogen atoms at positions 1 and 2, with a ketone group at position 4.

Molecular Formula and Weight Analysis

The molecular formula of N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is C₂₁H₂₃N₄O₃ , as derived from its constituent atoms . The molecular weight is 379.44 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 21 | 12.01 | 252.21 |

| Hydrogen | 23 | 1.008 | 23.18 |

| Nitrogen | 4 | 14.01 | 56.04 |

| Oxygen | 3 | 16.00 | 48.00 |

| Total | 379.43 |

Comparative analysis with related benzotriazinone derivatives reveals distinct structural differences:

- N-(4-Methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide (CID 4903035): Shorter three-carbon chain (C₁₇H₁₆N₄O₃) .

- N-[4-(Dimethylamino)phenyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide (CID 4904365): Substitution of methoxy with dimethylamino group (C₂₂H₂₆N₄O₂) .

Isomeric Forms and Tautomeric Considerations

The compound exhibits tautomerism due to the presence of the triazinone ring. The 4-oxo group (-C=O) enables keto-enol tautomerization, resulting in two primary forms:

- Keto tautomer : Dominant form with a carbonyl group at position 4 (Figure 2A).

- Enol tautomer : Rare form featuring a hydroxyl group at position 4 and a double bond between N3 and C4 (Figure 2B) .

Quantum mechanical studies on analogous benzotriazinones suggest the keto form is energetically favorable by ~12 kcal/mol , making it the predominant tautomer in solution and solid states .

Geometric isomerism is absent due to the lack of double bonds or chiral centers in the hexanamide chain. However, conformational flexibility arises from:

- Free rotation around single bonds in the aliphatic chain.

- Restricted rotation in the triazinone ring due to aromaticity.

Substituent effects influence tautomeric stability:

- Electron-donating groups (e.g., methoxy) stabilize the keto form by resonance.

- Electron-withdrawing groups may favor enol tautomers in polar solvents.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-27-16-12-10-15(11-13-16)21-19(25)9-3-2-6-14-24-20(26)17-7-4-5-8-18(17)22-23-24/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEJIAMKAANMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling Approach

The primary route involves coupling 4-methoxyaniline with a hexanoic acid derivative bearing the benzotriazinone moiety. The hexanamide backbone is constructed via activation of the carboxylic acid using ethyl chloroformate (ECF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) as a coupling agent.

Representative Procedure :

- Activation of 6-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Hexanoic Acid :

- Dissolve 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

- Add EDCl (1.2 eq) and HOBt (1.1 eq) at 0°C, stir for 30 minutes.

- Coupling with 4-Methoxyaniline :

Benzotriazinone Ring Formation

The benzotriazinone moiety is synthesized via cyclization of 2-azidobenzoic acid derivatives. A modified Curtius rearrangement or photolytic cyclization is employed.

Photolytic Cyclization Method :

- Synthesis of 2-Azido-N-(hexanoyl)-4-methoxybenzamide :

- React 2-azido-4-methoxybenzoic acid with hexanoyl chloride in pyridine.

- UV-Induced Cyclization :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide coupling but may promote side reactions. Dichloromethane and THF are preferred for their balance of solubility and inertness (Table 1).

Table 1: Solvent Impact on Amide Coupling Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dichloromethane | 25 | 72 |

| DMF | 25 | 58 |

| THF | 40 | 68 |

Catalysts and Reagents

Palladium catalysts (e.g., Pd/C, Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling when introducing aromatic substituents. For example, attaching the benzotriazinone group to a bromohexanamide intermediate via Suzuki coupling achieves 75% yield with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed 95% purity, with retention time = 12.7 minutes.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The benzotriazine ring and methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The biological activities associated with N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Potential activity against certain bacterial strains. |

| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |

| Enzyme inhibition | Inhibits specific enzymes involved in cancer progression and inflammation. |

Anticancer Applications

Research indicates that N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide may possess significant anticancer properties. Its mechanism of action primarily involves:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.

- Induction of Apoptosis : It triggers programmed cell death in malignant cells by modulating apoptotic pathways.

Preliminary studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent. Preliminary investigations have indicated its effectiveness against several bacterial strains. The mechanism likely involves:

- Disruption of Bacterial Cell Walls : Similar compounds have been noted for their ability to compromise bacterial integrity.

- Inhibition of Protein Synthesis : By interfering with ribosomal function, the compound may hinder bacterial growth.

Studies have reported that benzotriazine derivatives can exhibit significant antimicrobial activity, which could be further explored for clinical applications .

Anti-inflammatory Properties

N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide may also play a role in reducing inflammation. Its potential anti-inflammatory mechanisms include:

- Modulation of Cytokine Production : The compound may influence the production of pro-inflammatory cytokines.

- Inhibition of Enzymes Involved in Inflammation : By inhibiting cyclooxygenase or lipoxygenase pathways, it could reduce inflammatory responses.

This property makes it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the efficacy of similar compounds and their derivatives:

- A study on benzotriazine derivatives highlighted their anticancer properties through apoptosis induction in cancer cells .

- Research on related compounds demonstrated significant antimicrobial activity against resistant bacterial strains .

- Investigations into anti-inflammatory effects showed that certain derivatives could effectively modulate inflammatory pathways .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The benzotriazine ring and methoxyphenyl group play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and other biological processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs in the BH Series ()

The BH series () includes compounds with the same benzotriazinone-hexanamide scaffold but varying aryl/heteroaryl substituents. Key comparisons:

| Compound ID | Substituent | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| BH40920 | 2,3-Dihydro-1,4-benzodioxin-6-yl | C21H22N4O4 | 394.4238 | Ether-linked bicyclic group; moderate lipophilicity |

| BH40922 | 3-Acetylphenyl | C21H22N4O3 | 378.4244 | Electron-withdrawing acetyl group; increased polarity |

| BH40919 | Pyridin-3-yl | C18H19N5O2 | 337.3758 | Heteroaromatic ring; potential for hydrogen bonding |

| BH40923 | 3,4-Difluorophenyl | C19H18F2N4O2 | 372.3686 | Halogenated group; enhanced metabolic stability |

| Target Compound | 4-Methoxyphenyl | C21H23N4O3 | ~379.44 | Electron-donating methoxy group; improved solubility |

Key Observations :

- Electron Effects: The 4-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with BH40922’s electron-withdrawing acetyl group. This may enhance solubility in polar solvents compared to halogenated (BH40923) or nonpolar (BH40920) analogs .

- Molecular Weight : The target compound (~379.44) is intermediate in size compared to BH40920 (394.42) and BH40923 (372.37), suggesting balanced steric effects for target interactions.

Comparison with EHD4 Inhibitors ()

highlights EHD4 inhibitors such as MS1 (N-(2-hydroxyphenyl)-6-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)hexanamide) and MS8 (N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide). Key differences:

- Core Structure: MS1 uses a benzothiazolone ring instead of benzotriazinone, which may alter redox properties or binding affinity.

- Substituents : The hydroxyl group in MS1 increases acidity, while MS8’s thiazolyl group introduces a heterocyclic motif absent in the target compound. These differences suggest divergent pharmacological profiles .

Comparison with Hydroxamic Acid Derivatives ()

Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) feature hydroxamic acid groups, which are critical for metal chelation (e.g., in histone deacetylase inhibitors).

Biological Activity

N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a benzotriazine core, which is associated with various pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets .

Research indicates that compounds containing the benzotriazine structure often interact with specific enzymes or receptors, modulating their activity. The exact mechanism of action for N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide remains to be fully elucidated; however, preliminary studies suggest it may exhibit:

- Antitumor Activity : The benzotriazine moiety is linked to antitumor properties, potentially through the inhibition of cancer cell proliferation or induction of apoptosis.

- Antimicrobial Effects : Some derivatives have shown effectiveness against various microbial strains, suggesting a broad spectrum of activity .

Antitumor Activity

A study investigated the antitumor effects of N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 100 µM after 48 hours of treatment. The compound demonstrated an IC50 value (half-maximal inhibitory concentration) of approximately 30 µM against breast cancer cells (MCF-7), indicating potent antitumor activity.

Antimicrobial Activity

In another study assessing the antimicrobial properties, N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide was tested against several bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | Structure | Antitumor, Antimicrobial |

| N-(4-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | Structure | Antitumor |

| 2-(6,8-dimethyl-4-oxo-1,2,3-benzotriazin-3-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide | Structure | Antimicrobial |

This table illustrates the biological activities of similar compounds containing the benzotriazine moiety. Each compound exhibits unique properties based on structural variations.

Q & A

Q. What are the recommended safety protocols for handling N-(4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide in laboratory settings?

- Methodological Answer : Based on GHS classification for structurally related compounds, researchers should:

- Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact .

- Work under fume hoods to prevent inhalation of aerosols or dust.

- Store the compound in sealed containers away from moisture and oxidizers .

- In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- NMR spectroscopy (e.g., H NMR in DMSO-) confirms functional groups and regiochemistry .

- HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% recommended for biological assays) .

- Mass spectrometry (ESI-TOF) verifies molecular weight and fragmentation patterns .

Q. What synthetic routes are reported for analogous N-substituted hexanamide derivatives?

- Methodological Answer :

- Stepwise coupling : React 4-methoxyphenylamine with activated hexanoic acid derivatives (e.g., HATU-mediated amidation) .

- Benzotriazinone conjugation : Use Mitsunobu or nucleophilic substitution to attach the 4-oxo-benzotriazin-3-yl moiety .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response standardization : Use consistent concentrations (e.g., 1–100 µM) across assays .

- Control experiments : Include reference inhibitors (e.g., cyclopamine-KAAD for Smo/Hh pathway studies) .

- Mechanistic validation : Combine enzymatic assays (e.g., ATPase inhibition) with cellular models (e.g., cancer cell viability) to confirm target specificity .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH adjustment : Buffer solutions (pH 7.4) mimic physiological conditions and reduce hydrolysis .

- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C .

- Prodrug design : Introduce ester or PEG moieties to enhance solubility and metabolic stability .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with varying substituents on the benzotriazinone (e.g., halogens, methyl groups) .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like Smo/Hh .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., benzotriazinone carbonyl) using Schrödinger Suite .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

- Methodological Answer :

- Kinase profiling : Use TR-FRET-based assays (e.g., LanthaScreen) to screen against kinase panels .

- IC determination : Fit dose-response curves with GraphPad Prism (4-parameter logistic model) .

- Selectivity testing : Compare activity against off-target kinases (e.g., EGFR, VEGFR) .

Q. How should researchers address discrepancies in melting points reported for structurally similar compounds?

- Methodological Answer :

- Recrystallization : Repurify using solvents like ethanol/water mixtures to eliminate impurities .

- DSC analysis : Measure thermal transitions (e.g., 180–220°C range) to confirm polymorphic consistency .

- Cross-validate : Compare data with published NMR and TLC profiles (R = 0.59–0.62 in hexane/EtOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.